N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
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Overview
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a 3-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from ethylenediamine and a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Attachment of the Ethyl Chain: The resulting compound is further reacted with an ethylating agent, such as ethyl bromide, to attach the ethyl chain.
Coupling with 3-Methoxybenzoyl Chloride: Finally, the ethyl-substituted piperazine is coupled with 3-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Studies focus on its interaction with various receptors and its potential as a drug candidate.
Biology: It is used in research to understand its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides: These compounds also feature a fluorophenyl group and have been studied for their antifungal activities.
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
Uniqueness
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCSYORSVGTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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